(S)-(-)-3-Benzyloxy-1,2-propanediol

Catalog No.
S760039
CAS No.
17325-85-8
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-Benzyloxy-1,2-propanediol

CAS Number

17325-85-8

Product Name

(S)-(-)-3-Benzyloxy-1,2-propanediol

IUPAC Name

(2S)-3-phenylmethoxypropane-1,2-diol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1

InChI Key

LWCIBYRXSHRIAP-JTQLQIEISA-N

SMILES

C1=CC=C(C=C1)COCC(CO)O

Synonyms

D-3-(Benzyloxy)-1,2-propanediol; (S)-3-(Phenylmethoxy)-1,2-propanediol; (-)-3-Benzyloxy-1,2-propanediol; (2S)-3-Benzyloxypropane-1,2-diol; (S)-1-O-Benzylglycerol; (S)-3-(Benzyloxy)-1,2-propanediol; 1-O-Benzyl-sn-glycerol; D-1-Benzylglycerol

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)O

(S)-(-)-3-Benzyloxy-1,2-propanediol is a chiral compound characterized by the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol. It features a benzyloxy group attached to a propanediol backbone, making it significant in organic synthesis and medicinal chemistry. The compound is known for its enantiomeric properties, with the (S)-(-) form being one of the two stereoisomers of 3-benzyloxy-1,2-propanediol. It is typically encountered as a solid at room temperature and exhibits high solubility in organic solvents .

Chiral Separation Studies

Due to its chirality, (S)-(-)-3-Benzyloxy-1,2-propanediol serves as a valuable tool in studying and separating other chiral molecules. Researchers have employed it in:

  • Ligand exchange micellar electrokinetic chromatography (LEMEC): This technique utilizes (S)-(-)-3-Benzyloxy-1,2-propanediol to separate enantiomers (mirror-image molecules) by exploiting its interaction with the chiral selector in the mobile phase [].
  • Capillary Electrophoresis (CE) studies: (S)-(-)-3-Benzyloxy-1,2-propanediol has been used in CE experiments to separate various vicinal diols (compounds with two hydroxyl groups on adjacent carbon atoms) using different beta-cyclodextrin derivatives [].

These studies contribute to the development of efficient methods for separating and analyzing chiral molecules, which is crucial in various fields like drug discovery and material science.

Synthesis and Immobilization of Lipids

(S)-(-)-3-Benzyloxy-1,2-propanediol finds application in the synthesis and immobilization of specific lipids. A study demonstrated its use in creating:

  • 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC): This lipid plays a role in the development of biosensors [].
  • 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC): This lipid is another example of a synthetic lipid with potential applications in biosensor development [].
Due to its hydroxyl groups. Key reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in synthesizing lipids.
  • Dehydration: Under acidic conditions, the compound can undergo dehydration to form ethers or alkenes.
  • Oxidation: The primary alcohol groups can be oxidized to aldehydes or ketones using oxidizing agents like pyridinium chlorochromate.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol can be achieved through several methods:

  • Starting from Glycerol: Glycerol can be reacted with benzyl bromide in the presence of a base such as sodium hydride to introduce the benzyloxy group.
  • Chiral Catalysis: Utilizing chiral catalysts in asymmetric synthesis can selectively produce the (S)-(-) enantiomer from prochiral substrates.
  • Resolution Techniques: Enantiomeric separation techniques, such as chiral chromatography, can be employed to isolate the desired (S)-(-) form from racemic mixtures .

(S)-(-)-3-Benzyloxy-1,2-propanediol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate for synthesizing more complex medicinal compounds.
  • Cosmetics: Its moisturizing properties make it suitable for formulations aimed at skin care.
  • Research: Used in laboratories for studying reaction mechanisms and biological interactions due to its well-defined structure and reactivity .

Interaction studies involving (S)-(-)-3-Benzyloxy-1,2-propanediol primarily focus on its reactivity with other chemical species. Preliminary findings suggest:

  • Complex Formation: It may form complexes with transition metals, which could enhance catalytic processes.
  • Biological Interactions: Investigations into its interactions with biological macromolecules like proteins and nucleic acids are ongoing, aiming to determine its potential as a drug candidate or therapeutic agent .

Several compounds share structural similarities with (S)-(-)-3-Benzyloxy-1,2-propanediol. Here are a few notable examples:

Compound NameStructure TypeUnique Features
(R)-(+)-3-Benzyloxy-1,2-propanediolEnantiomerOpposite chirality; different biological activities
3-Phenylmethoxypropane-1,2-diolStructural analogLacks chirality; used in similar applications
Benzyl glycidyl etherEther derivativeDifferent functional group; used in polymer chemistry

The uniqueness of (S)-(-)-3-Benzyloxy-1,2-propanediol lies in its specific stereochemistry and the resultant biological activity that may differ significantly from its analogs .

XLogP3

0.3

Wikipedia

(S)-(-)-3-Benzyloxy-1,2-propanediol

Dates

Modify: 2023-08-15

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